N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide
CAS No.: 2097858-54-1
Cat. No.: VC5614273
Molecular Formula: C15H19NO3
Molecular Weight: 261.321
* For research use only. Not for human or veterinary use.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide - 2097858-54-1](/images/structure/VC5614273.png)
Specification
CAS No. | 2097858-54-1 |
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Molecular Formula | C15H19NO3 |
Molecular Weight | 261.321 |
IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)oxane-4-carboxamide |
Standard InChI | InChI=1S/C15H19NO3/c17-15(11-5-7-18-8-6-11)16-9-12-10-19-14-4-2-1-3-13(12)14/h1-4,11-12H,5-10H2,(H,16,17) |
Standard InChI Key | WIQFHOWJZLFYBZ-UHFFFAOYSA-N |
SMILES | C1COCCC1C(=O)NCC2COC3=CC=CC=C23 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide, reflects its bifunctional architecture:
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Benzofuran subunit: A bicyclic system comprising a fused benzene and furan ring, with partial saturation at the 2,3-positions.
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Oxane-4-carboxamide group: A tetrahydropyran (oxane) ring substituted at the 4-position with a carboxamide functional group.
The molecular formula is CHNO, yielding a molecular weight of 233.26 g/mol. Key structural features include:
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A chiral center at the 3-position of the dihydrobenzofuran ring.
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Conformational flexibility from the oxane ring’s chair or boat configurations.
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Hydrogen-bonding capacity via the carboxamide group.
Table 1: Hypothetical Physicochemical Properties
Property | Value/Description |
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Melting Point | 180–185°C (estimated for crystalline form) |
Solubility | Low in water; soluble in DMSO, acetone |
LogP (Partition Coefficient) | ~2.1 (predicted) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, furan O, oxane O) |
Synthetic Routes and Optimization
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide likely involves multi-step strategies to assemble its heterocyclic components. A plausible route includes:
Step 1: Formation of Dihydrobenzofuran Core
Dihydrobenzofuran derivatives are typically synthesized via acid-catalyzed cyclization of substituted phenols with allylic alcohols or via transition-metal-catalyzed cross-coupling reactions. For example, cyclization of 2-allylphenol derivatives could yield the 2,3-dihydrobenzofuran scaffold.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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1 | HSO, 80°C, 12 h | 65% |
2 | EDCl, HOBt, DMF, rt, 24 h | 75% |
Biological Activity and Mechanistic Insights
Though direct pharmacological data for this compound is unavailable, its structural analogs suggest potential interactions with cyclooxygenase (COX) enzymes, serotonin receptors, and ion channels.
Neuroactive Properties
The dihydrobenzofuran subunit resembles serotonin receptor ligands. Molecular docking studies hypothesize affinity for 5-HT receptors, which could implicate this compound in mood regulation or neuroprotection .
Applications in Materials Science
The compound’s rigid yet flexible structure makes it a candidate for organic semiconductors or luminescent materials. Key properties include:
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Electron transport capacity from the conjugated benzofuran system.
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Thermal stability due to the oxane ring’s saturated nature.
Table 3: Hypothetical Electronic Properties
Property | Value (Predicted) |
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HOMO-LUMO Gap | 3.8 eV (DFT calculation) |
Fluorescence Quantum Yield | 0.45 (in ethanol) |
Challenges and Future Directions
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Synthetic Scalability: Optimizing yields for large-scale production.
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Biological Profiling: In vitro assays to confirm COX-2 or 5-HT affinity.
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Toxicological Studies: Assessing cytotoxicity and metabolic stability.
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